(S,R,S)-AHPC-PEG3-NH2 dihydrochloride

PROTAC BRD4 degradation anti‑proliferative activity

PROTAC developers frequently encounter inconsistent degradation efficiency when linker composition and E3 ligase choice are not systematically controlled. (S,R,S)-AHPC-PEG3-NH2 dihydrochloride supplies a structurally defined VHL-recruiting ligand pre-conjugated to a 3-unit PEG linker with a pendant terminal amine, enabling direct carboxyl coupling to target-protein warheads for rapid PROTAC library synthesis. • VHL-based E3 ligase ligand with PEG3 linker; terminal amine for amide conjugation to carboxylic acid-bearing warheads • Enables head-to-head comparison of VHL vs. CRBN E3 ligase degradation kinetics and ternary complex cooperativity • Validated in BET-targeting PROTACs (MZ1, ARV-771); VCB complex binding Kd ~110 nM for assembled PROTACs

Molecular Formula C30H47Cl2N5O7S
Molecular Weight 692.7 g/mol
Cat. No. B2585791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG3-NH2 dihydrochloride
Molecular FormulaC30H47Cl2N5O7S
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl
InChIInChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1
InChIKeyJUGLITFMQVMQDY-SGROTYDGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

dBET6 (CAS 1950634-92-0) Procurement Guide: A Second-Generation CRBN-Recruiting BET Degrader with Quantified Superiority over dBET1 and JQ1


dBET6 is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) that recruits the E3 ubiquitin ligase cereblon (CRBN) to BET family bromodomain proteins (BRD2, BRD3, BRD4, and BRDT), inducing their ubiquitination and subsequent proteasomal degradation [1]. It comprises the BET bromodomain inhibitor (+)-JQ1 conjugated via an 8‑carbon alkyl linker to a CRBN ligand derived from thalidomide [1]. dBET6 exhibits an IC50 of 14 nM for BRD4 binding and achieves a DC50 of 6 nM with 97% maximal degradation (Dmax) of BRD4 in HEK293T cells after 3 hours . It is orally bioavailable and demonstrates in vivo efficacy in mouse xenograft models of T‑cell acute lymphoblastic leukemia (T‑ALL) . Unlike first‑generation BRD4 degraders such as dBET1, dBET6 exhibits substantially enhanced cellular degradation potency, broader anticancer activity across hematologic and solid tumor models, and superior in vivo survival outcomes [2].

Why BRD4 Degraders Are Not Interchangeable: Quantitative Evidence for dBET6 Differentiation in Scientific Procurement


BET‑targeting PROTACs cannot be considered functionally equivalent despite their shared mechanism of action. The linker composition, E3 ligase recruited (CRBN vs VHL), and ternary complex geometry profoundly influence degradation kinetics, target selectivity, cellular permeability, and in vivo pharmacology [1]. dBET6 distinguishes itself from first‑generation CRBN‑based degrader dBET1 through a >70‑fold improvement in anti‑proliferative potency across solid tumor panels [2]. It differs from VHL‑recruiting degraders such as MZ1 and ARV‑771 in its resistance‑mutation landscape and linker conformational behavior, which impacts ternary complex stability [3][4]. Furthermore, dBET6 delivers significant survival benefit in T‑ALL xenograft models at a 7.5 mg/kg BID oral dose, whereas JQ1 requires 20 mg/kg QD to achieve inferior survival outcomes . Substituting dBET6 with structurally related alternatives such as dBET1, MZ1, or ARV‑771 without accounting for these quantifiable differences risks compromised degradation efficiency, altered resistance profiles, and inconsistent in vivo results.

Quantitative Evidence Compendium: Direct Head‑to‑Head Comparisons Differentiating dBET6 from dBET1, JQ1, MZ1, and ARV‑771


Anti‑Proliferative Activity: dBET6 Exhibits >10‑Fold Superior Potency Over dBET1 and JQ1 Across Solid Tumor Panels

In a direct comparative study across colon, breast, melanoma, ovarian, lung, and prostate cancer cell lines, dBET6 demonstrated anti‑proliferative activity at least one order of magnitude greater than that of dBET1 or the BET inhibitor JQ1 [1]. This quantitative advantage correlates with dBET6's superior downregulation of MYC expression, as measured by qPCR [1].

PROTAC BRD4 degradation anti‑proliferative activity solid tumor IC50

In Vivo Survival Benefit: dBET6 at 7.5 mg/kg BID Outperforms JQ1 at 20 mg/kg QD in T‑ALL Xenograft Model

In a disseminated mouse model of T‑cell acute lymphoblastic leukemia (T‑ALL) established with MOLT4 cells in NSG mice, oral administration of dBET6 at 7.5 mg/kg twice daily produced a significant survival benefit compared to vehicle control and to JQ1 administered at 20 mg/kg once daily . dBET6 also reduced leukemic burden, whereas JQ1 showed inferior efficacy at a higher total daily dose .

PROTAC in vivo efficacy T‑ALL xenograft survival benefit

Cellular Degradation Potency: dBET6 Achieves DC50 = 6 nM with 97% BRD4 Degradation at 3 h in HEK293T Cells

dBET6 exhibits a DC50 (concentration for 50% degradation) of 6 nM for BRD4 in HEK293T cells after 3 hours of treatment, with a maximal degradation (Dmax) of 97% . In contrast, the first‑generation PROTAC dBET1 has a reported EC50 of 430 nM for BRD4 degradation, representing a >70‑fold potency differential in cellular degradation assays [1].

PROTAC DC50 Dmax BRD4 degradation HEK293T

BRD4 Binding Affinity and Kd: dBET6 Binds BRD4 BD1 with Kd = 46 nM; MZ1 and ARV‑771 Exhibit Sub‑nanomolar to Low‑nanomolar Kd Values

dBET6 binds BRD4 bromodomain 1 (BD1) with a Kd of 46 nM as determined by fluorescence polarization (FP) assay . For comparison, the VHL‑recruiting PROTAC MZ1 exhibits Kd values in the low nanomolar range for BRD4 BD1 and BD2, while ARV‑771 shows Kd values of 9.6 nM for BRD4(1) and 7.6 nM for BRD4(2) [1]. The moderate binding affinity of dBET6 to BRD4 BD1 does not limit its degradation potency, underscoring that ternary complex cooperativity, rather than binary target engagement alone, governs PROTAC efficacy.

PROTAC BRD4 binding Kd FP assay comparative affinity

Linker Architecture and Conformational Behavior: dBET6 (Alkyl Chain) vs MZ1 (PEG Linker) Exhibit Distinct Ternary Complex Dynamics

Molecular dynamics simulations comparing dBET6 and MZ1 revealed distinct linker conformational behaviors. dBET6, which employs an 8‑carbon alkyl linker connecting the JQ1 warhead to a CRBN ligand, displays negative cooperativity in ternary complex formation [1]. In contrast, MZ1, which utilizes a three‑unit PEG linker joining a VHL ligand to JQ1, exhibits positive cooperativity [1]. Notably, both PROTACs show a tendency toward intramolecular hydrophobic interaction between the two warheads in aqueous solution, a phenomenon that may influence cellular degradation efficacy [1].

PROTAC linker plasticity molecular dynamics ternary complex cooperativity

Resistance Mutation Landscape: ARV‑771 (VHL‑Based) Exhibits Lower Resistance Rates than dBET6 (CRBN‑Based) in KBM7 Cells

In a quantitative resistance profiling study using KBM7 cells treated at 10×, 25×, and 50× EC50, the VHL‑based BET degrader ARV‑771 exhibited significantly lower rates of spontaneous resistance compared to the CRBN‑based degrader dBET6 [1]. This quantitative difference in resistance propensity may reflect distinct mutational vulnerabilities of the recruited E3 ligase components (VHL vs CRBN) and the cellular pathways that compensate for their loss [1].

PROTAC resistance CRBN VHL KBM7

Procurement‑Driven Application Scenarios: Where Quantitative Differentiation Guides dBET6 Selection


Solid Tumor Proliferation Studies Requiring >10‑Fold Potency Advantage Over dBET1 and JQ1

Investigators studying BRD4 dependency across diverse solid tumor types (colon, breast, melanoma, ovarian, lung, prostate) should procure dBET6 rather than dBET1 or JQ1. Quantitative evidence demonstrates that dBET6 exhibits an anti‑proliferative IC50 range of 0.001–0.5 μM, which is at least one order of magnitude (≥10‑fold) more potent than the 0.5–5 μM range observed for dBET1 and JQ1 across these same tumor panels [1]. This potency advantage ensures robust MYC downregulation and anti‑proliferative effects at concentrations that avoid confounding off‑target activity associated with higher dosing of first‑generation agents [1].

T‑ALL In Vivo Xenograft Studies Requiring Orally Bioavailable BET Degradation with Documented Survival Benefit

For in vivo pharmacology studies in T‑cell acute lymphoblastic leukemia (T‑ALL) disseminated xenograft models, dBET6 is the preferred CRBN‑recruiting PROTAC based on documented oral efficacy and survival benefit. Oral administration of dBET6 at 7.5 mg/kg twice daily significantly reduces leukemic burden and prolongs survival in MOLT4‑engrafted NSG mice, outperforming JQ1 administered at 20 mg/kg once daily . This validated in vivo protocol and clear survival endpoint make dBET6 a superior choice over untested or less efficacious BET‑targeting alternatives for T‑ALL xenograft studies .

PROTAC Linker and Cooperativity Studies Comparing CRBN‑Alkyl vs VHL‑PEG Architectures

Researchers investigating the impact of linker chemistry and E3 ligase choice on ternary complex cooperativity should select dBET6 as the prototypical CRBN‑recruiting, alkyl‑linked PROTAC for comparative analysis. Molecular dynamics simulations have established that dBET6 (8‑carbon alkyl linker, CRBN‑recruiting) exhibits negative cooperativity, in contrast to MZ1 (3‑unit PEG linker, VHL‑recruiting) which displays positive cooperativity [2]. Both compounds show intramolecular hydrophobic warhead‑warhead contact in aqueous solution [2]. dBET6 thus provides a structurally defined benchmark for evaluating linker‑dependent conformational behavior and cooperativity in heterobifunctional degrader design [2].

CRBN‑Dependent Degradation Studies in Systems with Intact Cereblon Expression

For experiments requiring unambiguous attribution of degradation activity to CRBN E3 ligase recruitment, dBET6 is an appropriate tool. dBET6 degradation of BRD4 is competitively inhibited by lenalidomide in a dose‑dependent manner, and MM1S.CRBN−/− cells are resistant to dBET6 treatment, confirming CRBN‑dependence [3][4]. This validated CRBN‑dependency profile makes dBET6 suitable for studies interrogating cereblon‑mediated ubiquitination, for comparison with VHL‑recruiting degraders (e.g., MZ1, ARV‑771), or for evaluating cereblon modulator (CELMoD) combination strategies [3].

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